molecular formula C17H17FN2O2 B6538908 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide CAS No. 1060309-56-9

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide

Cat. No. B6538908
CAS RN: 1060309-56-9
M. Wt: 300.33 g/mol
InChI Key: KTFIFKUYBIYVJB-UHFFFAOYSA-N
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Description

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide (DMF-FBA) is a small molecule that has been studied for its potential to act as a therapeutic agent for various diseases. It belongs to the class of substituted amides and has been found to have a range of unique properties. DMF-FBA has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-microbial agent, as well as its ability to modulate the activity of certain enzymes.

Scientific Research Applications

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its potential to act as a therapeutic agent for various diseases. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its ability to modulate the activity of certain enzymes. In particular, N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its potential to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its ability to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments include its simple synthesis process, its ability to inhibit the activity of certain enzymes, and its potential to act as a therapeutic agent for various diseases. However, there are some limitations to using N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on the body are not yet fully understood. Additionally, there is a risk of toxicity associated with the use of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments.

Future Directions

The potential for N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to act as a therapeutic agent for various diseases is promising, and there are many future directions that can be explored. For example, further research can be conducted to better understand the mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide and its effects on the body. Additionally, further research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used as a drug delivery system or to be used in combination with other drugs to improve therapeutic efficacy. Additionally, research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used in the treatment of other diseases, such as neurological disorders. Finally, research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used in the treatment of cancer.

Synthesis Methods

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide is synthesized by a two-step process. The first step involves the reaction of dimethylformamide (DMF) with 3-fluorobenzoyl chloride to form the corresponding amide. The second step involves the reaction of this amide with 4-[(dimethylcarbamoyl)methyl]phenyl bromide to form N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide. This synthesis process is simple and can be completed in a short amount of time.

properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-20(2)16(21)10-12-6-8-15(9-7-12)19-17(22)13-4-3-5-14(18)11-13/h3-9,11H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFIFKUYBIYVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-fluorobenzamide

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